[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
CAS No.: 326102-48-1
Cat. No.: VC2499157
Molecular Formula: C12H9ClO5
Molecular Weight: 268.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 326102-48-1 |
|---|---|
| Molecular Formula | C12H9ClO5 |
| Molecular Weight | 268.65 g/mol |
| IUPAC Name | 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid |
| Standard InChI | InChI=1S/C12H9ClO5/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H,14,15) |
| Standard InChI Key | ZWRVNXQUKBLRAT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O |
| Canonical SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O |
Introduction
Physical and Chemical Properties
The physical and chemical properties of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid provide crucial information for understanding its behavior in various environments and its potential applications in research and development.
Chemical Properties and Reactivity
As a coumarin derivative, [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid likely exhibits chemical properties typical of this class of compounds. The lactone structure (the 2-oxo-2H-chromen portion) is susceptible to hydrolysis under basic conditions, which can lead to ring opening. The carboxylic acid group of the oxyacetic acid moiety at position 7 can participate in typical acid-base reactions, esterification, and amidation, making this compound versatile for chemical modifications in research applications.
The chloro substituent at position 6 can influence the electronic properties of the aromatic system and may serve as a site for nucleophilic aromatic substitution reactions under appropriate conditions. Additionally, the methyl group at position 4 could potentially undergo oxidation or serve as a site for further functionalization through radical reactions.
Table 1: Key Physical and Chemical Properties of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Structural Identification and Characterization
Structural Features
[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid contains several key structural features that define its chemical identity and potential reactivity. The core of this molecule is the 2H-chromen-2-one (coumarin) structure, which consists of a benzene ring fused to an α,β-unsaturated lactone. The specific substitution pattern includes a chlorine atom at position 6, a methyl group at position 4, and an oxyacetic acid group at position 7 .
The oxyacetic acid group (-OCH₂COOH) at position 7 is particularly notable as it introduces both an ether linkage and a carboxylic acid functional group. This carboxylic acid moiety can participate in hydrogen bonding and acid-base interactions, which may be relevant for the compound's binding to biological targets or its solubility profile in various media.
Applications and Research
Related Compounds and Comparative Analysis
Several structurally related compounds appear in the search results, which may provide context for understanding the potential significance of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid:
-
[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS: 690682-01-0): A closely related compound where the methyl group at position 4 is replaced by an ethyl group .
-
[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid (CAS: 853892-41-8): Another oxyacetic acid derivative of coumarin with a different substitution pattern .
-
Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate (CAS: 5614-82-4): The ethyl ester version of the target compound (lacking the chloro substituent) .
Table 2: Comparison of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume